2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
Description
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzenesulfonyl group, a chloro-methoxyanilino moiety, and a hydroxyphenylmethylideneamino group.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-31-21-12-11-17(13-19(21)23)26(32(29,30)18-8-3-2-4-9-18)15-22(28)25-24-14-16-7-5-6-10-20(16)27/h2-14,27H,15H2,1H3,(H,25,28)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZGDZRLLANEHQ-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2O)S(=O)(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2O)S(=O)(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide typically involves multiple steps. The synthetic route generally includes the following steps:
Formation of the benzenesulfonyl derivative: This step involves the reaction of benzenesulfonyl chloride with an appropriate aniline derivative under basic conditions.
Introduction of the chloro and methoxy groups: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Formation of the hydroxyphenylmethylideneamino group: This step involves the condensation of an appropriate aldehyde with an amine derivative to form the imine linkage.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, while the chloro and methoxy groups could influence the compound’s binding affinity and specificity. The hydroxyphenylmethylideneamino group may play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide include:
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide: This compound has a nitrophenyl group instead of a hydroxyphenyl group, which may alter its reactivity and biological activity.
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide:
The uniqueness of 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
